1,1-Diphenylheptane
Overview
Description
1,1-Diphenylheptane is an organic compound with the molecular formula C₁₉H₂₄. It is a derivative of heptane, where two phenyl groups are attached to the first carbon atom of the heptane chain. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diphenylheptane can be synthesized through several methods. One common approach involves the reaction of heptane with benzene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper formation of the diphenyl derivative.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diphenylheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of heptane derivatives.
Substitution: Formation of halogenated or nitrated diphenylheptane compounds.
Scientific Research Applications
1,1-Diphenylheptane is utilized in various scientific research fields, including:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1-Diphenylheptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups play a crucial role in binding to active sites, influencing the compound’s reactivity and biological activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- 1,1-Diphenylhexane
- 1,1-Diphenyloctane
- 1,1-Diphenylnonane
Comparison: 1,1-Diphenylheptane is unique due to its specific chain length and the positioning of phenyl groups. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. These differences make it suitable for distinct applications and research purposes.
Properties
IUPAC Name |
1-phenylheptylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15,19H,2-4,11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLKNWMNBXHXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871847 | |
Record name | 1,1,-Diphenylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-05-8 | |
Record name | 1,1′-Heptylidenebis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1530-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,-Diphenylheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diphenylheptane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,-Diphenylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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